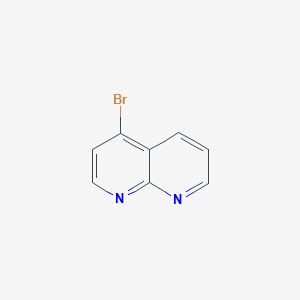

4-Bromo-1,8-naphthyridine

Vue d'ensemble

Description

4-Bromo-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,8-naphthyridine can be achieved through several methods. One common approach involves the bromination of 1,8-naphthyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction typically proceeds at room temperature or under mild heating conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom in 4-bromo-1,8-naphthyridine undergoes nucleophilic substitution under various conditions, enabling functionalization at the 4-position:

Key Reactions and Conditions

Mechanistic Insights :

-

Substitution proceeds via an S<sub>N</sub>Ar (nucleophilic aromatic substitution) mechanism due to the electron-withdrawing effect of the naphthyridine ring, activating the bromine for displacement .

-

Ionic liquids (e.g., [Bmmim][Im]) enhance reaction rates by stabilizing intermediates through hydrogen bonding .

Friedländer Condensation

This compound participates in Friedländer annulation to construct polycyclic systems:

Example Reaction :

-

Substrates : Active methylene carbonyl compounds (e.g., acetylacetone).

-

Catalyst : Choline hydroxide (ChOH) in water.

-

Product : 2-Methyl-1,8-naphthyridine derivatives.

Key Findings :

-

Reactions in water with ChOH reduce environmental impact and eliminate organic solvents .

-

DFT studies confirm hydrogen bonding between ChOH and intermediates lowers activation barriers (ΔG<sup>‡</sup> = 1.8–28.7 kcal/mol) .

Cross-Coupling Reactions

The bromine atom enables transition metal-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

| Conditions | Catalyst/Base | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME | 4-Aryl-1,8-naphthyridine | 80–92% |

Applications :

Cycloaddition Reactions

The naphthyridine core participates in [4+2] and [3+2] cycloadditions:

Example :

-

Diels-Alder Reaction : With electron-rich dienes, forming fused tetracyclic structures .

-

CuAAC Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields triazole-linked conjugates .

Mechanism :

-

Concerted pathways dominate, with DFT studies showing low energy barriers (ΔG<sup>‡</sup> ≈ 20 kcal/mol) for triazole formation .

Oxidation and Reduction

The bromine substituent and aromatic system undergo redox transformations:

Oxidation :

Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) reduces the naphthyridine ring to a dihydro derivative, enhancing solubility .

Comparative Reactivity of Naphthyridine Derivatives

| Compound | Reactivity at 4-Position | Dominant Pathway |

|---|---|---|

| 4-Bromo-1,5-naphthyridine | Slower substitution | S<sub>N</sub>Ar |

| This compound | Faster substitution | S<sub>N</sub>Ar |

| 4-Bromo-2,7-naphthyridine | Competitive ring amination | Radical pathways |

Factors Influencing Reactivity :

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that derivatives of 1,8-naphthyridine exhibit significant antimicrobial properties. For instance, studies have shown that 4-bromo-1,8-naphthyridine derivatives can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. These compounds are often compared to standard antibiotics like tetracycline, demonstrating comparable or superior activity against certain pathogens .

Anticancer Potential : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, some derivatives have shown promising results in inducing apoptosis in breast and prostate cancer cells. For example, specific 1,8-naphthyridine derivatives demonstrated IC50 values lower than established anticancer drugs, indicating their potential as effective chemotherapeutic agents .

Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways. Although more research is needed to elucidate the specific mechanisms involved, its potential as an anti-inflammatory agent adds to its therapeutic profile .

Chemical Biology Applications

This compound serves as a ligand in the formation of metal complexes used to study biological processes and enzyme functions. These complexes can be instrumental in understanding enzyme mechanisms and developing inhibitors for therapeutic purposes .

Industrial Applications

The compound is also utilized in materials science for developing advanced materials such as light-emitting diodes and dye-sensitized solar cells. Its photochemical properties make it suitable for applications requiring efficient energy transfer processes .

Comparative Analysis with Other Naphthyridine Derivatives

To better understand the unique properties of this compound, it is useful to compare it with other naphthyridine derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity | Other Notable Properties |

|---|---|---|---|

| This compound | High | Promising | Potential anti-inflammatory effects |

| 1,5-Naphthyridine | Moderate | Moderate | Known for metal complex formation |

| 1,6-Naphthyridine | High | High | Exhibits anticancer and anti-HIV activities |

| 1,7-Naphthyridine | Moderate | Moderate | Used in pharmaceutical synthesis |

Case Studies

Case Study 1: Anticancer Activity Evaluation

A series of novel 2-phenyl-7-methyl-1,8-naphthyridine derivatives were synthesized and tested against human breast cancer cell lines (MCF7). Some compounds exhibited IC50 values significantly lower than that of staurosporine (a known anticancer drug), indicating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various naphthyridine derivatives against common bacterial strains, several compounds showed effectiveness comparable to standard treatments. The presence of halogen substituents was found to enhance their activity against pathogens like Bacillus subtilis and Candida albicans .

Mécanisme D'action

The mechanism of action of 4-Bromo-1,8-naphthyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes, disrupting essential metabolic processes . In fluorescent probes, the compound’s interaction with metal ions results in changes in fluorescence properties, enabling detection and quantification .

Comparaison Avec Des Composés Similaires

1,8-Naphthyridine: The parent compound without the bromine substitution.

4-Chloro-1,8-naphthyridine: Similar structure with a chlorine atom instead of bromine.

4-Fluoro-1,8-naphthyridine: Similar structure with a fluorine atom instead of bromine.

Uniqueness: 4-Bromo-1,8-naphthyridine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for specific chemical modifications that are not possible with other halogenated naphthyridines. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .

Activité Biologique

4-Bromo-1,8-naphthyridine is a derivative of the naphthyridine family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory activities, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a bromine atom at the fourth position of the naphthyridine ring. This structural modification is crucial as it influences the compound's biological activity. The molecular formula is with a molecular weight of 220.06 g/mol.

1. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown promising results in various cancer cell lines through mechanisms such as apoptosis induction and DNA intercalation.

- Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated several naphthyridine derivatives, including this compound, against human breast cancer cell line MCF7. The compound exhibited an IC50 value of approximately 6.53 μM, indicating significant cytotoxicity compared to standard drugs like staurosporine (IC50 = 4.51 μM) .

| Compound | IC50 (μM) |

|---|---|

| This compound | 6.53 |

| Staurosporine | 4.51 |

- Mechanism of Action

The anticancer effect is attributed to the compound's ability to intercalate with DNA, disrupting replication and transcription processes. This mechanism leads to cell cycle arrest and subsequent apoptosis in cancer cells .

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored extensively. Studies indicate that it exhibits activity against various bacterial strains.

- In Vitro Studies

In one study, derivatives of naphthyridines were tested for their minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis (Mtb). The results showed that certain derivatives had MIC values as low as 0.19 μM against Mtb H37Rv .

| Bacterial Strain | MIC (μM) |

|---|---|

| Mycobacterium tuberculosis | 0.19 |

| Multi-drug resistant TB | 0.04 |

3. Anti-inflammatory Activity

Inflammatory diseases are another area where this compound has shown potential benefits.

- Mechanistic Insights

The compound has been reported to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation. This activity suggests its potential use in treating conditions such as arthritis or other inflammatory disorders .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activities of this compound:

Propriétés

IUPAC Name |

4-bromo-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXNSNJTMIEAPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497525 | |

| Record name | 4-Bromo-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54569-28-7 | |

| Record name | 4-Bromo-1,8-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54569-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens when 4-bromo-1,8-naphthyridine reacts with potassium amide in liquid ammonia?

A1: The reaction of this compound with potassium amide in liquid ammonia leads to the formation of 4-amino-1,8-naphthyridine. This occurs primarily through the formation of a transient intermediate, 3,4-didehydro-1,8-naphthyridine. [] The study suggests that approximately 39% of the 4-amino product arises from a direct nucleophilic aromatic substitution (SNAr) mechanism. [] Interestingly, the reaction also yields a small amount of 3-ethynyl-2-(formylamino)pyridine, indicating a less common ring-opening pathway. []

Q2: How does the reactivity of this compound compare to other similar compounds in this study?

A2: The study compares the reactivity of this compound to its 2-bromo and 3-bromo counterparts. Unlike the 4-bromo derivative, 2-bromo-1,8-naphthyridine reacts to exclusively form 2-amino-1,8-naphthyridine, primarily through a tele-substitution mechanism. [] On the other hand, 3-bromo-1,8-naphthyridine displays a more complex reactivity profile, yielding a mixture of 3-amino and 4-amino products alongside ring-opened byproducts. [] These differences highlight how the position of the bromine substituent significantly influences the reaction pathway and product distribution.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.